1-[(2-Chloropyridin-3-yl)methyl]piperazine
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Overview
Description
1-[(2-Chloropyridin-3-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloropyridine moiety attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloropyridin-3-yl)methyl]piperazine typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperazine, followed by nucleophilic substitution with 2-chloropyridine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloropyridin-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Scientific Research Applications
1-[(2-Chloropyridin-3-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2-Chloropyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chloropyridin-2-yl)methyl]piperazine
- 1-[(4-Chloropyridin-2-yl)methyl]piperazine
- 1-[(2-Chloropyridin-4-yl)methyl]piperazine
Uniqueness
1-[(2-Chloropyridin-3-yl)methyl]piperazine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1211584-41-6 |
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Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14ClN3/c11-10-9(2-1-3-13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
InChI Key |
CDVWCPONTZDWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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